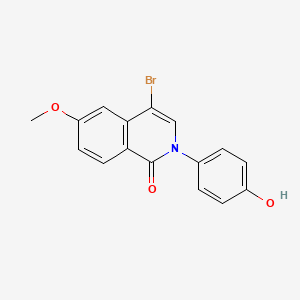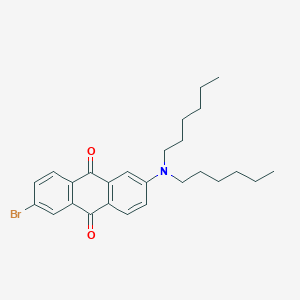
2-Bromo-6-(dihexylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(dihexylamino)anthracene-9,10-dione: (CAS No. 919992-00-0) belongs to the class of anthracenedione derivatives. Its chemical formula is C26H32BrNO2 , and its molecular weight is 470.44 g/mol . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the bromination of 9,10-anthracenedione, followed by the introduction of the dihexylamino group. The exact synthetic route may vary, but this general strategy provides a starting point.
Reaction Conditions::- Bromination: The bromination step typically uses bromine or a brominating agent in an appropriate solvent.
- Dihexylamino Group Introduction: The dihexylamine is added under controlled conditions, often using a base or Lewis acid catalyst.
Industrial Production:: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Análisis De Reacciones Químicas
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the quinone moiety.
Reduction: Reduction reactions may occur, converting the quinone to its corresponding hydroquinone.
Substitution: The bromine atom can participate in substitution reactions.
Bromine: Used for bromination.
Hydride Reducing Agents: For reduction.
Amines: For substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation yields the quinone form, while reduction leads to the hydroquinone form.
Aplicaciones Científicas De Investigación
Chemistry::
Fluorescent Probes: Due to its aromatic structure, it can serve as a fluorescent probe in analytical chemistry.
Organic Synthesis: Used as a building block in organic synthesis.
Biological Stains: Its fluorescence properties make it useful for staining biological samples.
Antitumor Properties: Some anthracenedione derivatives exhibit antitumor activity.
Dye Industry: Used in dye synthesis.
Mecanismo De Acción
The exact mechanism remains an active area of research. its quinone structure suggests potential interactions with cellular redox systems and enzymes.
Comparación Con Compuestos Similares
While 2-Bromo-6-(dihexylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, other anthracenedione derivatives like 9,10-anthracenedione (CAS No. 84-65-1) share similar structural features . the dihexylamino substitution sets it apart.
Propiedades
Número CAS |
919992-00-0 |
|---|---|
Fórmula molecular |
C26H32BrNO2 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
2-bromo-6-(dihexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32BrNO2/c1-3-5-7-9-15-28(16-10-8-6-4-2)20-12-14-22-24(18-20)26(30)21-13-11-19(27)17-23(21)25(22)29/h11-14,17-18H,3-10,15-16H2,1-2H3 |
Clave InChI |
POMFVAMFELCFKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







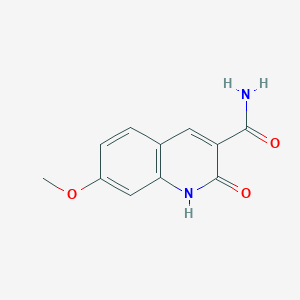
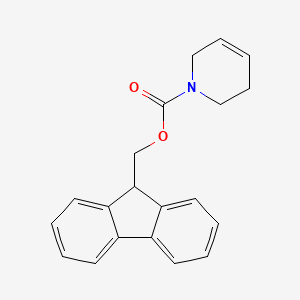
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
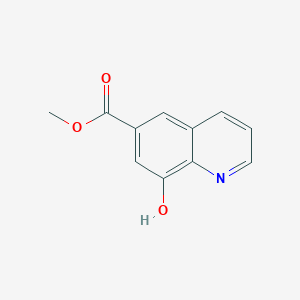
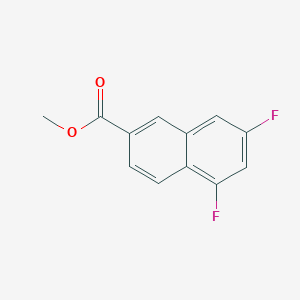
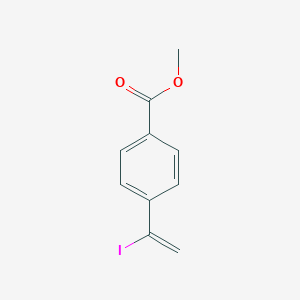
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
